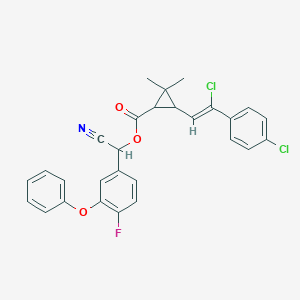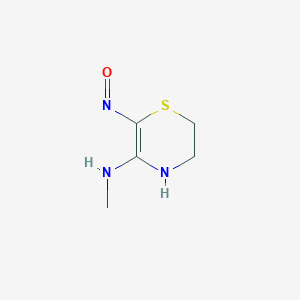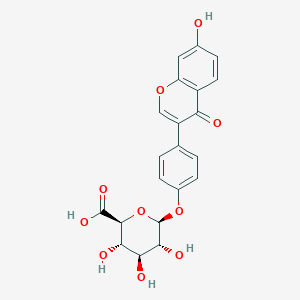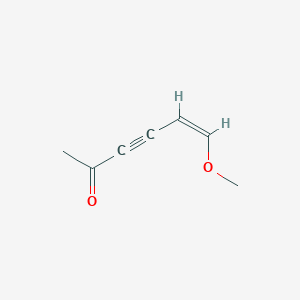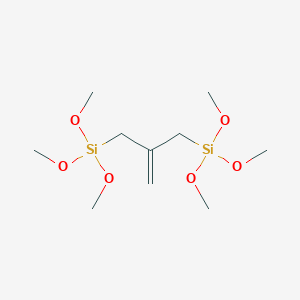
1,1-Bis(trimethoxysilylmethyl)ethylene
Vue d'ensemble
Description
1,1-Bis(trimethoxysilylmethyl)ethylene is a compound that is not directly discussed in the provided papers. However, related compounds with similar silyl substituents have been synthesized and studied for their unique properties and reactivity. For instance, tetrakis(trimethylsilyl)ethylene and its derivatives exhibit interesting spectral properties and reversible thermochromism due to their crowded olefin structures . Additionally, compounds with bis(trimethoxysilyl)arenes have been used as precursors for creating hierarchically ordered monolithic silica with bimodal porosity .
Synthesis Analysis
The synthesis of related silyl-substituted ethylenes involves the use of organosilica precursors derived from corresponding diarylbromides . The preparation of crowded olefins, such as tetrakis(trimethylsilyl)ethylene, involves specific synthetic routes that yield compounds with unique steric hindrance . These methods could potentially be adapted for the synthesis of 1,1-Bis(trimethoxysilylmethyl)ethylene.
Molecular Structure Analysis
The molecular structure of closely related compounds has been determined by techniques such as X-ray crystallography. For example, Z-1,2-bis(t-butyldimethylsilyl)-1,2-bis(trimethylsilyl)ethylene has been found to have a fixed cis configuration with significant pyramidarization at the olefinic carbons . This suggests that 1,1-Bis(trimethoxysilylmethyl)ethylene could also exhibit interesting structural features due to the presence of bulky silyl groups.
Chemical Reactions Analysis
The reactivity of silyl-substituted ethylenes can be quite diverse. For instance, 1,1-Bis(benzenesulfonyl)ethylene acts as a synthetic equivalent of ethylene 1,2-dipole, participating in dipolar reaction mechanisms . Similarly, 1,1-Bis(tetrathiafulvalenyl)ethylene has been used to synthesize CT-complexes and cation-radical salts, indicating its potential in conducting materials . These examples provide insights into the types of chemical reactions that 1,1-Bis(trimethoxysilylmethyl)ethylene might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of silyl-substituted ethylenes are influenced by their molecular structure. Crowded olefins like tetrakis(trimethylsilyl)ethylene show reversible thermochromism, which is a physical property related to temperature changes . The porosity of materials derived from bis(trimethoxysilyl)arenes has been characterized by nitrogen sorption measurements and other techniques, indicating the impact of molecular structure on material properties . These findings can be extrapolated to predict the properties of 1,1-Bis(trimethoxysilylmethyl)ethylene.
Applications De Recherche Scientifique
Porosity in Monolithic Silica
1,1-Bis(trimethoxysilylmethyl)ethylene is related to bis(trimethoxysilyl)arenes, which are used in creating macro-/mesoporous silica monoliths. This process involves hydrolysis and condensation, achieving bicontinuous macroporosity and mesoporosity, vital for various applications like filtration and catalysis (Lehr, Weidmann, Mascotto, & Smarsly, 2013).
Ethylene and Propylene Polymerization
Compounds related to 1,1-Bis(trimethoxysilylmethyl)ethylene, such as bis(phenoxy–imine)Ti complexes, have shown significant activity in the polymerization of ethylene and propylene. These processes are fundamental for creating various polymeric materials with applications in industrial and consumer products (Furuyama et al., 2003).
Adsorbents of Volatile Organic Compounds
Ethylene and phenylene bridged polysilsesquioxanes, which can be related to the functional groups in 1,1-Bis(trimethoxysilylmethyl)ethylene, have been developed as effective adsorbents for organic contaminants in the gas phase. These materials showcase high affinity for adsorbing various organic compounds, which is crucial for environmental cleanup and industrial processes (Da̧browski et al., 2007).
Polymer Network Synthesis
In the synthesis of networked polymers, compounds analogous to 1,1-Bis(trimethoxysilylmethyl)ethylene play a crucial role. These polymers exhibit properties like high thermal stability, low crystallinity, and good ionic conductivity, which are important for applications in electronics and materials science (Matsumoto & Endo, 2009).
Crystal Engineering and Solid-State Reactions
The study of compounds like trans-1,2-Bis(4-pyridyl)ethylene, which share structural similarities with 1,1-Bis(trimethoxysilylmethyl)ethylene, is significant in crystal engineering. These studies focus on the solid-state photochemical [2+2] cycloaddition reactions, which are essential for developing new materials and understanding molecular interactions (Nagarathinam, Peedikakkal, & Vittal, 2008).
Safety And Hazards
Propriétés
IUPAC Name |
trimethoxy-[2-(trimethoxysilylmethyl)prop-2-enyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O6Si2/c1-10(8-17(11-2,12-3)13-4)9-18(14-5,15-6)16-7/h1,8-9H2,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJIVLNKGGPLCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CC(=C)C[Si](OC)(OC)OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623551 | |
| Record name | 3,3,7,7-Tetramethoxy-5-methylidene-2,8-dioxa-3,7-disilanonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis(trimethoxysilylmethyl)ethylene | |
CAS RN |
143727-20-2 | |
| Record name | 3,3,7,7-Tetramethoxy-5-methylidene-2,8-dioxa-3,7-disilanonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Methylthio)thieno[3,2-c]pyridine-3-carbonitrile](/img/structure/B136367.png)
![[(4-Bromophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136369.png)
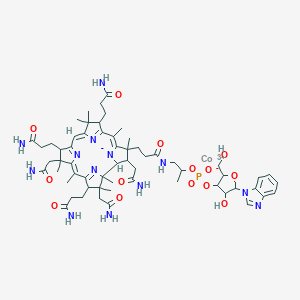
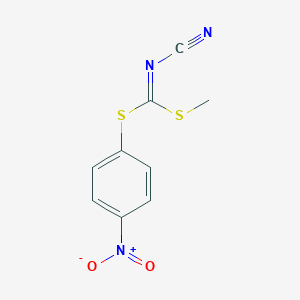
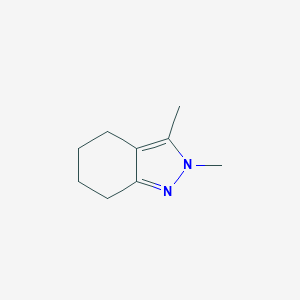
![1-[2-Naphthyl(4-phenyl-1H-pyrrol-3-yl)methyl]-1H-imidazole](/img/structure/B136376.png)
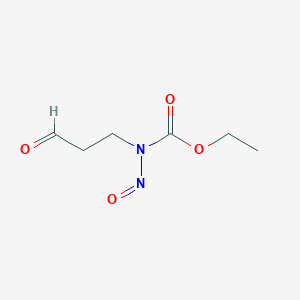
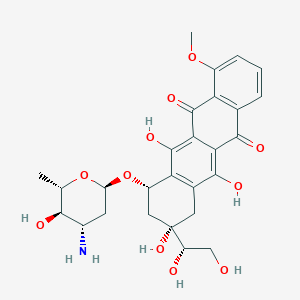
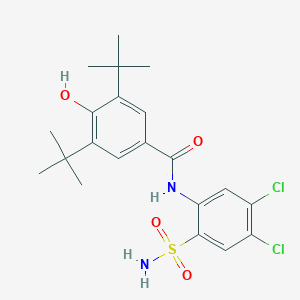
![2-[(3-Pyridinylmethyl)amino]-4-methylnaphtho[1,2-d]thiazol-5-ol](/img/structure/B136385.png)
